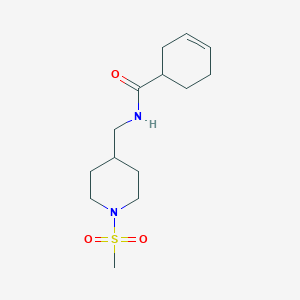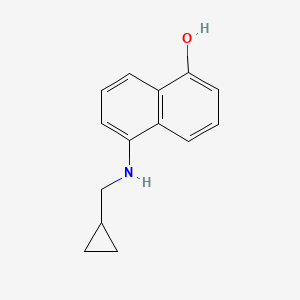
2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that possesses unique properties, making it an attractive candidate for use in pharmaceuticals, agrochemicals, and other industries.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits certain enzymes, including proteases and kinases. This inhibition leads to a decrease in the activity of these enzymes, which can have various effects depending on the specific enzyme targeted.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide vary depending on the specific application. In pharmaceuticals, this compound has shown potential as a treatment for various diseases, including cancer and viral infections. In agrochemicals, this compound has shown potential as a herbicide, leading to a decrease in plant growth. Additionally, this compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is its high potency as an enzyme inhibitor. This makes it an attractive candidate for use in various fields, including pharmaceuticals and agrochemicals. Additionally, the synthesis of this compound is relatively straightforward, and the yield is typically high.
One of the main limitations of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is its potential toxicity. This compound has been shown to be toxic in certain cell lines, and further studies are needed to determine its safety for use in humans and animals. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in various applications.
Direcciones Futuras
There are many potential future directions for the study of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide. One area of interest is the development of new drugs based on the potent enzyme inhibition properties of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications, including pharmaceuticals, agrochemicals, and materials science. Finally, the mechanism of action of this compound should be further elucidated to better understand its effects in various applications.
Métodos De Síntesis
The synthesis of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with thian-4-amine. This reaction is carried out using standard organic synthesis techniques, including refluxing and purification. The yield of this reaction is typically high, and the purity of the resulting compound can be easily verified using standard analytical techniques.
Aplicaciones Científicas De Investigación
2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has shown promising results as a potent inhibitor of certain enzymes, making it an attractive candidate for the development of new drugs. In agrochemicals, this compound has shown potential as a herbicide due to its ability to inhibit plant growth. Additionally, this compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
Propiedades
IUPAC Name |
2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FN2OS/c12-9-7(5-8(14)10(13)16-9)11(17)15-6-1-3-18-4-2-6/h5-6H,1-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSOHRIXDOUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)
![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2692192.png)



